1-(1-Nitroso-1,2,5,6-tetrahydropyridin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Nitroso-1,2,5,6-tetrahydropyridin-3-yl)ethan-1-one is a heterocyclic compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a nitroso group and an ethanone moiety attached to a tetrahydropyridine ring. Tetrahydropyridines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-(1-Nitroso-1,2,5,6-tetrahydropyridin-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the nitrosation of 1,2,5,6-tetrahydropyridine derivatives using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions typically include a low temperature to prevent the decomposition of the nitroso compound .
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
1-(1-Nitroso-1,2,5,6-tetrahydropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1-Nitroso-1,2,5,6-tetrahydropyridin-3-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Nitroso-1,2,5,6-tetrahydropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can result in the modulation of various cellular processes, including signal transduction, gene expression, and enzyme activity .
Comparison with Similar Compounds
1-(1-Nitroso-1,2,5,6-tetrahydropyridin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
1,2,3,6-Tetrahydropyridine: A structurally similar compound that lacks the nitroso and ethanone groups.
1-Methyl-1,2,3,6-tetrahydropyridine: Another related compound with a methyl group instead of the nitroso group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
62002-84-0 |
---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-(1-nitroso-3,6-dihydro-2H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C7H10N2O2/c1-6(10)7-3-2-4-9(5-7)8-11/h3H,2,4-5H2,1H3 |
InChI Key |
AWHPSXYXHZPIGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CCCN(C1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.